molecular formula C17H34O2 B12606818 Methyl (13S)-13-methylpentadecanoate CAS No. 900520-98-1

Methyl (13S)-13-methylpentadecanoate

Cat. No.: B12606818
CAS No.: 900520-98-1
M. Wt: 270.5 g/mol
InChI Key: FRGDXZRZDAJTOU-INIZCTEOSA-N
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Description

Methyl (13S)-13-methylpentadecanoate is an organic compound belonging to the class of fatty acid esters It is a methyl ester derivative of 13-methylpentadecanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 13th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (13S)-13-methylpentadecanoate typically involves the esterification of 13-methylpentadecanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (13S)-13-methylpentadecanoate can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 13th carbon can be oxidized to form a carboxyl group, resulting in the formation of 13-methylpentadecanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 13-methylpentadecanoic acid.

    Reduction: 13-methylpentadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (13S)-13-methylpentadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.

Mechanism of Action

The mechanism of action of Methyl (13S)-13-methylpentadecanoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes such as lipases, leading to the production of bioactive metabolites that modulate various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl palmitate: A methyl ester of palmitic acid, commonly found in natural fats and oils.

    Methyl stearate: A methyl ester of stearic acid, used in cosmetics and as a lubricant.

    Methyl oleate: A methyl ester of oleic acid, used in biodiesel production and as a surfactant.

Uniqueness

Methyl (13S)-13-methylpentadecanoate is unique due to the presence of a methyl group at the 13th carbon position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.

Properties

CAS No.

900520-98-1

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

methyl (13S)-13-methylpentadecanoate

InChI

InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3/t16-/m0/s1

InChI Key

FRGDXZRZDAJTOU-INIZCTEOSA-N

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC(C)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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